Flavoxanthin

Descripción

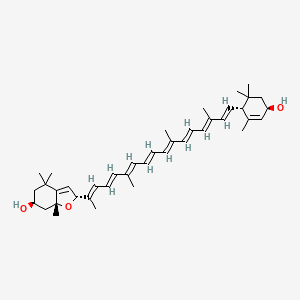

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHJXXLCNATYLS-NGZWBNMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-29-8 | |

| Record name | Flavoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1D2WO17XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Flavoxanthin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of flavoxanthin, a naturally occurring xanthophyll pigment. It details its primary natural sources, biosynthetic origins, and the methodologies required for its extraction and analysis. The information is tailored for professionals in research and development who are interested in the scientific and potential pharmaceutical applications of this carotenoid.

Introduction to this compound

This compound is a natural carotenoid pigment belonging to the xanthophyll subclass, which is characterized by the presence of oxygen in its molecular structure.[1] With the chemical formula C₄₀H₅₆O₃, its formal IUPAC name is (3S,3′R,5R,6′R,8R)-5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol.[2] It imparts a golden-yellow hue and is found as a minor pigment in a variety of plants and algae.[3][4] Like other xanthophylls, this compound plays a role in photoprotection within the photosynthetic apparatus of plants.[1] Its antioxidant properties, derived from its polyene structure, make it a compound of interest for further research in nutrition and pharmacology.[1] this compound is a stereoisomer of chrysanthemaxanthin (B12775167) and is often found alongside other major carotenoids such as lutein (B1675518) and violaxanthin (B192666).[2][4]

Natural Sources of this compound

This compound is typically found in low concentrations across various plant tissues, particularly in flowers where it contributes to yellow and orange coloration.[1][4] Algal sources, specifically from the Chrysophyceae class, are also known producers of a diverse range of xanthophylls.

2.1 Plant Sources The most well-documented sources of this compound and its direct precursors are the flowers of the Asteraceae family.

-

Dandelion (Taraxacum spp.) : The petals of dandelion flowers are a significant source of xanthophyll epoxides.[5] Studies on Taraxacum formosanum have identified and quantified substantial amounts of lutein and violaxanthin isomers, which are structurally related to this compound.[1] The presence of lutein epoxide, a direct precursor, has also been reported in Taraxacum officinale.[5]

-

Buttercup (Ranunculus acris) : Historically, Ranunculus acris was one of the first plants from which this compound was isolated.[4] The petals contain carotenoid pigments that contribute to their characteristic glossy yellow appearance.[6]

2.2 Algal Sources

-

Golden Algae (Class: Chrysophyceae) : This large group of freshwater algae is characterized by its golden-brown color, which is due to the presence of specific xanthophyll pigments, including fucoxanthin (B1674175) and violaxanthin.[7] While direct quantification of this compound in these organisms is not widely reported, their known production of various xanthophyll epoxides suggests they are a potential natural source.[7]

Quantitative Data

Specific quantitative data for this compound is scarce in scientific literature, underscoring its status as a minor carotenoid. However, data for closely related xanthophylls and their epoxides in well-studied sources like dandelion provide a valuable proxy for estimating potential yields. The following table summarizes the concentration of major related carotenoids identified in the flowers of Taraxacum formosanum.

| Carotenoid | Concentration (µg/g Dry Weight) | Natural Source |

| All-trans-lutein & cis isomers | 212.4 | Taraxacum formosanum |

| All-trans-violaxanthin & cis isomers | 209.5 | Taraxacum formosanum |

| All-trans-β-carotene & cis isomers | 413.6 | Taraxacum formosanum |

| Table 1: Concentration of major carotenoids in Dandelion (Taraxacum formosanum) flowers. Data sourced from Kao et al. (2012).[1] |

Biosynthesis of this compound

This compound is synthesized via the carotenoid biosynthetic pathway, which is common to all photosynthetic organisms. The pathway begins with the synthesis of the C40 backbone, lycopene (B16060). The specific branch leading to this compound involves the cyclization of lycopene to form α-carotene, which possesses one β-ring and one ε-ring.

Subsequent enzymatic reactions, including hydroxylation and epoxidation, modify the α-carotene structure. The key steps are:

-

Hydroxylation : α-carotene is hydroxylated at the 3 and 3' positions to form lutein.

-

Epoxidation : The enzyme zeaxanthin (B1683548) epoxidase (ZEP), which also acts on other xanthophylls, introduces a 5,6-epoxy group onto the β-ring of lutein, forming lutein-5,6-epoxide (an isomer of chrysanthemaxanthin).[8]

-

Rearrangement : Under mildly acidic conditions, which can occur within the thylakoid lumen, the 5,6-epoxy group can undergo a molecular rearrangement to form the more stable 5,8-epoxy furanoid structure, yielding this compound.

Experimental Protocols

The extraction and quantification of this compound follow standard procedures for lipophilic carotenoids from plant or algal matrices. The protocol below is a synthesized methodology based on established high-performance liquid chromatography (HPLC) techniques for carotenoid analysis.[9][10][11]

5.1 Objective To extract, identify, and quantify this compound and other xanthophylls from fresh plant material (e.g., dandelion petals).

5.2 Materials and Reagents

-

Fresh plant tissue (e.g., 1-2 g of dandelion petals)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (HPLC grade, containing 0.1% BHT as antioxidant)

-

Methanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

-

Saponification reagent: 60% (w/v) aqueous Potassium Hydroxide (KOH)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

HPLC system with a photodiode array (PDA) detector

-

C30 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound or related xanthophyll standards (e.g., lutein, violaxanthin)

5.3 Extraction Procedure

-

Homogenization : Freeze ~1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Solvent Extraction : Transfer the powder to a centrifuge tube. Add 10 mL of cold acetone (with 0.1% BHT). Vortex vigorously for 2 minutes and sonicate in an ice bath for 5 minutes.

-

Centrifugation : Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C. Decant the supernatant into a clean amber vial.

-

Re-extraction : Repeat the extraction process on the pellet with another 10 mL of cold acetone to ensure complete recovery. Pool the supernatants.

5.4 Saponification (Optional but Recommended) This step removes interfering lipids and chlorophylls.

-

Add 2 mL of 60% KOH to the pooled acetone extract.

-

Incubate in a shaking water bath at room temperature for 2 hours in the dark.

-

Transfer the saponified extract to a separatory funnel. Add 15 mL of MTBE and 15 mL of saturated NaCl solution.

-

Shake gently to partition the carotenoids into the upper MTBE layer. Allow phases to separate.

-

Collect the upper MTBE layer. Wash the aqueous layer twice more with 15 mL of MTBE. Pool all MTBE fractions.

-

Wash the pooled MTBE extract with distilled water until the washings are neutral (pH 7).

-

Dry the final extract by passing it through a small column of anhydrous sodium sulfate.

5.5 Sample Preparation for HPLC

-

Evaporate the dried MTBE extract to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried pigment residue in a known volume (e.g., 1 mL) of MTBE:Methanol (1:1, v/v).

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

5.6 HPLC Analysis

-

Column : C30 reverse-phase column (250 x 4.6 mm, 5 µm), maintained at 20-25°C.

-

Mobile Phase :

-

Solvent A: Methanol / Water / Ammonium Acetate (e.g., 90:10:0.1, v/v/w)

-

Solvent B: Methyl-tert-butyl ether (MTBE)

-

-

Gradient Elution : A typical gradient would start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids. An example gradient is:

-

0-2 min: 10% B

-

2-20 min: Linear gradient to 80% B

-

20-25 min: Isocratic at 80% B

-

25-30 min: Return to 10% B and re-equilibrate.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at 450 nm. Collect full spectra (400-700 nm) with the PDA detector to aid in peak identification.

-

Identification : Identify this compound by comparing its retention time and UV-Vis absorption spectrum (with characteristic fine structure for carotenoids) to an authentic standard. In the absence of a standard, tentative identification is based on spectral characteristics and elution order relative to other known xanthophylls.

-

Quantification : Construct a calibration curve using a certified standard of this compound at several concentrations. Calculate the concentration in the sample based on the peak area from the chromatogram.

Conclusion

This compound is a minor xanthophyll found predominantly in the flowers of certain plant families, such as Asteraceae, and potentially in Chrysophycean algae. While its concentration in these sources is low compared to major carotenoids like lutein and β-carotene, its unique 5,8-epoxy structure and antioxidant potential warrant further investigation. The primary challenge for researchers is the lack of readily available quantitative data and commercial standards. The detailed biosynthetic pathway and analytical protocols provided in this guide offer a robust framework for professionals to pursue the isolation, characterization, and potential development of this compound for pharmaceutical or nutraceutical applications.

References

- 1. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chrysanthemaxanthin | C40H56O3 | CID 21160900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proximate composition and characterization of the vitamins and minerals of dandelion (Taraxacum officinale) from the Middle Doce River region – Minas Gerais, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microalgae Xanthophylls: From Biosynthesis Pathway and Production Techniques to Encapsulation Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

Flavoxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxanthin, a naturally occurring xanthophyll, is a carotenoid pigment found in various plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed tables summarize its quantitative data, and this document outlines experimental protocols for its extraction, purification, and analysis. Furthermore, it delves into the molecular signaling pathways modulated by this compound, particularly its recently discovered role in lung cancer, offering insights for researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound is a tetraterpenoid with a C40 backbone, characterized by the presence of hydroxyl groups and an epoxide ring, which classify it as a xanthophyll.

Chemical Structure:

-

IUPAC Name: (3R,5R,8R,3′R,6′R)-5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol

-

Molecular Weight: 584.87 g/mol [2]

-

CAS Number: 512-29-8[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R,5R,8R,3′R,6′R)-5,8-Epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol |

| Chemical Formula | C₄₀H₅₆O₃ |

| Molecular Weight | 584.87 g/mol |

| CAS Number | 512-29-8 |

Physicochemical Properties

This compound is a yellow, lipophilic compound. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 184 °C | [2] |

| Solubility | Insoluble in water; Soluble in fats and organic solvents like acetone (B3395972) and ethanol. | |

| Appearance | Yellow solid | [2] |

Spectral Properties

The extended system of conjugated double bonds in this compound's structure is responsible for its characteristic absorption of visible light.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima in the visible region, which can be used for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computed ¹³C NMR data provides characteristic chemical shifts for the carbon atoms in the this compound molecule. While experimental data is preferred, computed values can aid in structural elucidation.[3]

Table 3: Computed ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 35.1 |

| C2 | 40.2 |

| C3 | 66.2 |

| C4 | 42.6 |

| C5 | 137.9 |

| C6 | 125.7 |

| C7 | 137.9 |

| C8 | 136.2 |

| C9 | 125.8 |

| C10 | 130.9 |

| C11 | 124.9 |

| C12 | 137.4 |

| C13 | 136.2 |

| C14 | 132.4 |

| C15 | 129.5 |

| C1' | 49.3 |

| C2' | 43.1 |

| C3' | 65.8 |

| C4' | 130.3 |

| C5' | 125.1 |

| C6' | 49.3 |

| C16 | 28.9 |

| C17 | 21.7 |

| C18 | 29.8 |

| C19 | 12.8 |

| C20 | 12.9 |

| C16' | 29.8 |

| C17' | 21.7 |

| C18' | 29.8 |

| C19' | 12.8 |

| C20' | 12.9 |

Note: Data is computed and may vary from experimental values.

Mass Spectrometry (MS)

Biological Properties and Signaling Pathways

This compound, like other carotenoids, is recognized for its antioxidant properties. Recent research has unveiled a more specific and potent biological activity, particularly in the context of cancer.

Anticancer Activity: Targeting AGR2 in Lung Adenocarcinoma

A significant finding has identified this compound as a molecule that binds to the Anterior Gradient 2 (AGR2) protein, which is overexpressed in lung adenocarcinoma.[4][5] This interaction has profound effects on cancer cell metabolism and survival.

-

Mechanism of Action: this compound's binding to AGR2 leads to the inhibition of fatty acid oxidation (FAO) in lung adenocarcinoma cells.[4][5][6] This metabolic disruption plays a crucial role in promoting anoikis.

-

Anoikis Induction: Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which is a key step in metastasis. This compound, by inhibiting FAO through AGR2, restores the sensitivity of lung adenocarcinoma cells to anoikis, thereby hindering their metastatic potential.[4][5][6]

The signaling pathway can be visualized as follows:

References

- 1. repositori.udl.cat [repositori.udl.cat]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound Binds to AGR2 to Mediate Fatty Acid Oxidation and Reinforce Anoikis in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Flavoxanthin in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Abstract: Flavoxanthin is a naturally occurring, golden-yellow xanthophyll pigment found in various plant tissues. As a member of the carotenoid family, it plays a role in photoprotection and contributes to the coloration of flowers and fruits. For researchers and drug development professionals, this compound holds potential as a natural colorant, antioxidant, and a precursor for valuable apocarotenoids. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current knowledge of the enzymatic steps from primary metabolism to the final product. It includes quantitative data on related xanthophylls, detailed experimental protocols for analysis and enzyme characterization, and logical diagrams to visualize the complex biochemical processes involved. This document is intended to serve as a core reference for the scientific community engaged in carotenoid research, metabolic engineering, and the development of plant-derived bioactive compounds.

The this compound Biosynthesis Pathway

The synthesis of this compound is an integral part of the broader carotenoid biosynthetic pathway, which occurs within the plastids of plant cells.[1][2] The pathway can be segmented into three major stages: the formation of the universal C20 precursor Geranylgeranyl diphosphate (B83284) (GGPP), the synthesis of the core C40 carotenoid backbone leading to β-carotene, and the subsequent oxygenation reactions (hydroxylation and epoxidation) that produce a variety of xanthophylls, including this compound.

Upstream Reactions: The MEP Pathway to GGPP

All plant carotenoids are derived from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These five-carbon building blocks are predominantly synthesized via the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] Through a series of enzymatic steps, IPP and DMAPP are condensed to form the 20-carbon molecule GGPP, the immediate precursor for all carotenoids.[5] This initial phase is a critical regulatory point, as GGPP is also a substrate for the synthesis of chlorophylls (B1240455), gibberellins, and tocopherols.[1][4]

Core Pathway: From GGPP to β-Carotene

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules, catalyzed by Phytoene (B131915) Synthase (PSY) , to form the colorless 40-carbon carotenoid, 15-cis-phytoene.[1][4] A subsequent series of four desaturation and isomerization reactions, catalyzed by the enzymes Phytoene Desaturase (PDS) , ζ-Carotene Desaturase (ZDS) , ζ-Carotene Isomerase (Z-ISO) , and Carotenoid Isomerase (CRTISO) , converts phytoene into the red-colored, all-trans-lycopene.[4]

Lycopene (B16060) represents a major branch point in the pathway.[6] The fate of lycopene is determined by the action of lycopene cyclases. The enzyme Lycopene β-cyclase (LCYB) catalyzes the formation of two β-rings at each end of the lycopene molecule, yielding β-carotene, the direct precursor for the β,β-xanthophyll branch that leads to this compound.[3]

Xanthophyll Formation: The Path to this compound

The conversion of β-carotene into various xanthophylls involves a series of oxygenation reactions.

-

Hydroxylation: The first step is the hydroxylation of the β-rings. The non-heme di-iron enzyme β-Carotene Hydroxylase (BCH) introduces hydroxyl groups at the C-3 and C-3' positions of β-carotene.[7][8] This two-step reaction proceeds via the intermediate β-cryptoxanthin to yield zeaxanthin (B1683548).[8]

-

Epoxidation: The final key step is the epoxidation of the 3-hydroxy-β-rings, catalyzed by Zeaxanthin Epoxidase (ZEP) , a monooxygenase enzyme.[3][9] ZEP converts zeaxanthin into violaxanthin (B192666) through the intermediate antheraxanthin.[3] this compound, which is chemically identified as a 5,6-monoepoxy-β-carotene derivative, is formed during this process.[6] While the precise mechanism is not fully elucidated, it is hypothesized that this compound and its isomer, chrysanthemaxanthin, arise from the mono-epoxidation of a hydroxylated precursor like zeaxanthin, potentially as an alternative product or intermediate of the ZEP-catalyzed reaction. The reverse reaction, which is crucial for the photoprotective violaxanthin cycle, is catalyzed by Violaxanthin De-epoxidase (VDE) under high-light stress.[10][11]

Below is a diagram illustrating the complete biosynthetic pathway leading to this compound.

Caption: The biosynthetic pathway from primary metabolites to this compound.

Quantitative Data on Xanthophyll Biosynthesis

Direct kinetic data for the enzymatic synthesis of this compound is not extensively documented. However, the pathway's output can be understood by examining the key enzymes controlling the flux towards xanthophylls and the resulting carotenoid profiles in various plant tissues.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway This table summarizes the primary enzymes involved in converting β-carotene to downstream xanthophylls.

| Enzyme Name | Abbreviation | E.C. Number | Reaction Catalyzed | Regulation & Notes |

| Lycopene β-cyclase | LCYB | 5.5.1.19 | Lycopene → β-Carotene | A key branching point enzyme. Its expression level relative to Lycopene ε-cyclase (LCYE) determines the flux into the β,β-carotenoid pathway.[3] |

| β-Carotene Hydroxylase | BCH | 1.14.15.24 | β-Carotene → β-Cryptoxanthin → Zeaxanthin | Overexpression can increase total xanthophylls, while silencing increases β-carotene accumulation at the expense of zeaxanthin.[7][8][12] |

| Zeaxanthin Epoxidase | ZEP | 1.14.15.21 | Zeaxanthin → Antheraxanthin → Violaxanthin | Activity is crucial for violaxanthin and neoxanthin (B191967) synthesis. Downregulation leads to high accumulation of zeaxanthin.[13][14] Likely responsible for this compound formation. |

| Violaxanthin De-epoxidase | VDE | 1.10.99.3 | Violaxanthin → Antheraxanthin → Zeaxanthin | A key enzyme of the photoprotective violaxanthin cycle. Activated by high light and low lumenal pH.[10][15] |

Table 2: Representative Carotenoid Content in Petals of Various Yellow/Orange Flowers This table presents quantitative data for major carotenoids found in the flowers of different plant species, illustrating the typical distribution of xanthophylls. This compound often co-occurs with these pigments. All values are in micrograms per gram of fresh weight (μg/g FW).

| Plant Species | Cultivar | Lutein | β-Carotene | Violaxanthin | Other Xanthophylls | Total Carotenoids | Reference |

| Osmanthus fragrans | 'Yingye Dangui' | 1.25 | 10.11 | 0.89 | α-cryptoxanthin (1.53), β-cryptoxanthin (2.81), Zeaxanthin (0.75) | 17.34 | [16] |

| Rosa spp. | 'Golden Medal' | 10.3 | 21.6 | 13.5 (9Z-violaxanthin) | Neoxanthin (6.2) | 51.6 | [17] |

| Chrysanthemum | 'Popcorn' | 10.4 | 1.2 | - | - | 11.6 | [18] |

| Scutellaria baicalensis | - | 43.16 | 14.08 | - | β-cryptoxanthin (1.93), Zeaxanthin (1.94) | ~61.1 | [9] |

Experimental Protocols

Protocol for Quantification of this compound and Other Carotenoids in Plant Material

This protocol details a standard procedure for the extraction, separation, and quantification of carotenoids from plant tissues, such as flower petals or leaves, using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Caption: Experimental workflow for quantifying this compound in plant tissues.

Methodology:

-

Sample Preparation: Weigh approximately 100-200 mg of fresh plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1-2 mL of a cold extraction solvent (e.g., acetone:methanol 2:1 v/v, containing 0.1% w/v butylated hydroxytoluene (BHT) as an antioxidant). Vortex vigorously and sonicate for 10 minutes on ice. Centrifuge at 4°C, 12,000 x g for 10 minutes and collect the supernatant. Repeat the extraction until the pellet is colorless.

-

Saponification (optional but recommended): Pool the supernatants and add an equal volume of 10% (w/v) methanolic KOH. Incubate in the dark at room temperature for 2-4 hours or overnight at 4°C to hydrolyze chlorophylls and carotenoid esters.

-

Phase Partition: Transfer the saponified extract to a separatory funnel. Add an equal volume of petroleum ether (or diethyl ether) and a 10% NaCl solution to facilitate phase separation. Shake gently and allow the phases to separate. Collect the upper, colored organic phase. Repeat the partition twice.

-

Washing and Drying: Wash the pooled organic phase with distilled water until the washings are neutral. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

-

HPLC Analysis:

-

Reconstitution: Reconstitute the dried pigment extract in a known volume (e.g., 200 µL) of an appropriate solvent (e.g., Methyl tert-butyl ether (MTBE):Methanol 1:1 v/v). Filter through a 0.22 µm PTFE filter.

-

Chromatography: Inject 10-20 µL onto a C30 reverse-phase column (e.g., 250 x 4.6 mm, 3 µm).

-

Mobile Phase: Use a gradient elution system. For example: Eluent A: Methanol/MTBE/Water (81:15:4 v/v/v); Eluent B: Methanol/MTBE/Water (6:90:4 v/v/v). A linear gradient from 100% A to 50% B over 45 minutes can be effective.[19]

-

Detection: Monitor the elution profile at approximately 450 nm using a Diode-Array Detector (DAD).

-

Quantification: Identify this compound based on its retention time and characteristic UV-Vis spectrum compared to an authentic standard. Quantify using an external calibration curve prepared with the standard.

-

Protocol for Heterologous Expression and In Vitro Assay of a Carotenoid-Modifying Enzyme

This protocol describes the workflow for functionally characterizing a candidate gene suspected of encoding a this compound-synthesizing enzyme, such as a Zeaxanthin Epoxidase (ZEP).

References

- 1. ijeab.com [ijeab.com]

- 2. Changing Form and Function through Carotenoids and Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. annualreviews.org [annualreviews.org]

- 6. jircas.go.jp [jircas.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. Characterization and functional validation of β-carotene hydroxylase AcBCH genes in Actinidia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2014-547 [excli.de]

- 10. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Silencing of Carotenoid β-Hydroxylases by RNA Interference in Different Maize Genetic Backgrounds Increases the β-Carotene Content of the Endosperm | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Plant lipocalins: violaxanthin de-epoxidase and zeaxanthin epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Carotenoid Accumulation and Its Contribution to Flower Coloration of Osmanthus fragrans [frontiersin.org]

- 17. Determination of Flavonoids and Carotenoids and Their Contributions to Various Colors of Rose Cultivars (Rosa spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anthocyanin and Carotenoid Contents in Different Cultivars of Chrysanthemum (Dendranthema grandiflorum Ramat.) Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Spectroscopic properties of Flavoxanthin

An In-depth Technical Guide to the Spectroscopic Properties of Flavoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural xanthophyll pigment, a type of carotenoid, with a characteristic golden-yellow color.[1] Chemically, it is defined as (3S,3'R,5R,6'R,8R)-5,8-Epoxy-5,8-dihydro-beta,epsilon-carotene-3,3'-diol, with the molecular formula C40H56O3.[2] As a member of the carotenoid family, its extended system of conjugated double bonds is responsible for its color and spectroscopic properties. This guide provides a detailed overview of the spectroscopic characteristics of this compound, including UV-Visible, Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared spectroscopy. It is intended to serve as a technical resource for researchers in natural product chemistry, analytical science, and drug development.

Molecular and Chemical Properties

A foundational understanding of this compound's chemical properties is essential for interpreting its spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C40H56O3 | [2] |

| Molecular Weight | 584.9 g/mol | [2] |

| Monoisotopic Mass | 584.42294564 Da | [2] |

| Chemical Class | Xanthophyll (Carotenoid) | [2] |

| IUPAC Name | (2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol | [2] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the identification and quantification of carotenoids, owing to their strong absorption in the visible light spectrum. The shape of the spectrum and the position of the absorption maxima (λmax) are characteristic of the chromophore.

Spectral Data

The UV-Vis spectrum of this compound exhibits the typical three-fingered absorption pattern characteristic of many carotenoids.[3][4] The exact position of the absorption maxima is highly dependent on the solvent used, with shifts observed based on solvent polarity.[4]

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Not Specified | 400 | 422 | 448 | [3] |

Note: The fine structure of the spectrum, particularly the ratio of the peak heights (%III/II), can provide additional information for pigment identification.[5][6]

Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for the UV-Vis spectroscopic analysis of this compound extracted from a plant matrix.

-

Extraction:

-

Weigh a homogenized sample of the source material (e.g., 5-10 g of plant leaves).

-

Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone (B3395972) and petroleum ether.[7] Grinding the sample with the solvent in a mortar and pestle with sand can improve extraction efficiency.

-

The extraction should be repeated until the sample residue is colorless.[7]

-

-

Phase Separation and Washing:

-

Transfer the solvent extract to a separating funnel.

-

Add ultrapure water to the funnel to facilitate the transfer of carotenoids from the more polar extraction solvent (like acetone) to a non-polar solvent (like petroleum ether).[7][8]

-

Discard the aqueous lower phase. Repeat the washing step multiple times to remove residual polar solvents.

-

-

Drying and Concentration:

-

Pass the petroleum ether phase containing the this compound through a column of anhydrous sodium sulfate (B86663) to remove any remaining water.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the sample. The entire process should be conducted under dim light to prevent photo-degradation.

-

-

Spectroscopic Measurement:

-

Redissolve the dried extract in a known volume of a spectroscopic grade solvent (e.g., ethanol (B145695) or hexane).

-

Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum from approximately 350 nm to 600 nm.[8]

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, and for elucidating its structure through fragmentation analysis.

Mass Spectral Data

High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the molecular formula.

| Parameter | Value | Ionization Mode | Reference |

| Exact Mass | 584.42294564 Da | ESI or APCI | [2] |

| [M+H]⁺ (Calculated) | 585.4302 | Positive | - |

Note: Atmospheric Pressure Chemical Ionization (APCI) is often used for carotenoid analysis in conjunction with HPLC, as it is suitable for relatively non-polar compounds.[6]

Experimental Protocol: LC-MS Analysis

This protocol describes a typical workflow for analyzing this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Sample Preparation:

-

Prepare an extract containing this compound as described in the UV-Vis protocol (Section 2.2).

-

Before injection, the final extract should be filtered through a 0.22 µm syringe filter to remove particulate matter.[9]

-

-

Chromatographic Separation (HPLC):

-

Utilize a C30 reversed-phase column, which is specifically designed for separating isomeric carotenoids.[6][10]

-

Employ a gradient elution mobile phase. A typical system might involve a gradient of methanol/acetonitrile mixtures with methyl tert-butyl ether (MTBE).[10]

-

Set the column temperature to a controlled value, for instance, 25-35°C.[10][11]

-

-

Mass Spectrometric Detection (MS):

-

Interface the HPLC system with a mass spectrometer, such as a Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument, capable of high-resolution measurements.[10][12]

-

Use an APCI or Electrospray Ionization (ESI) source, typically operated in positive ion mode.[10]

-

Acquire full scan mass spectra over a range of m/z 100-1000 to detect the parent ion.[10]

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 585.4) for collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Spectral Features

-

Olefinic Region (δ 5.5-7.0 ppm): A complex series of signals corresponding to the protons of the conjugated polyene chain.

-

Protons adjacent to Oxygen (δ 3.5-4.5 ppm): Signals for the protons on carbons bearing hydroxyl groups (C3 and C3') and the ether linkage (C5, C8).[14]

-

Aliphatic/Alicyclic Region (δ 1.0-2.5 ppm): Signals for the protons on the saturated portions of the terminal rings.

-

Methyl Protons (δ 0.8-2.0 ppm): A series of sharp singlet signals corresponding to the numerous methyl groups on the carotenoid backbone and terminal rings.[14]

Expected ¹³C-NMR Spectral Features

-

Olefinic Carbons (δ 120-150 ppm): A cluster of signals for the sp² hybridized carbons of the polyene chain.

-

Oxygen-bearing Carbons (δ 60-90 ppm): Signals for the carbons attached to hydroxyl and ether groups (C3, C3', C5, C8).

-

Aliphatic/Alicyclic Carbons (δ 20-60 ppm): Signals for the sp³ hybridized carbons in the terminal rings.

-

Methyl Carbons (δ 12-30 ppm): Signals for the methyl group carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

A highly purified sample of this compound (>95%) is required. Purification can be achieved using preparative HPLC.

-

Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire standard one-dimensional spectra: ¹H and ¹³C{¹H} (proton-decoupled).

-

Acquire two-dimensional spectra for full structural assignment:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (¹H-¹H correlations).[13]

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for connecting molecular fragments.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[14]

-

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for this compound is not available in the search results, the key absorption bands can be predicted based on its structure.[16]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H (Hydroxyl) | Stretching |

| ~3000-2850 | C-H (Alkyl) | Stretching |

| ~1650 | C=C (Alkene) | Stretching |

| ~1100 | C-O (Ether & Alcohol) | Stretching |

| ~965 | C-H (trans-Alkene) | Out-of-plane bending |

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation:

-

Ensure the purified this compound sample is completely dry.

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[17]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[17]

-

Press the sample firmly against the crystal to ensure good contact.

-

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 scans) at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[17]

-

The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

-

Visualizations: Analytical Workflow

The following diagram illustrates a comprehensive workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for this compound Analysis.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to provide a complete chemical picture. UV-Vis spectroscopy serves as a rapid method for identification and quantification, leveraging the characteristic absorption of the polyene chromophore. Mass spectrometry provides definitive molecular weight and formula data, crucial for confirming identity. While specific NMR and IR data are not widely published, established knowledge of carotenoid and functional group spectroscopy allows for the prediction of their key spectral features. A comprehensive structural elucidation requires the isolation of a pure standard followed by a suite of one- and two-dimensional NMR experiments. The protocols and data presented in this guide offer a technical framework for researchers working with this compound and related carotenoids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C40H56O3 | CID 5281238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of different processing conditions on the carotenoid's composition, phenolic contents, and antioxidant activities of Brassica campestris leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fdbio-rptu.de [fdbio-rptu.de]

- 5. researchgate.net [researchgate.net]

- 6. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from “Delica” (Cucurbita maxima) and “Violina” (Cucurbita moschata) Pumpkins as Food Traceability Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cgspace.cgiar.org [cgspace.cgiar.org]

- 8. ijfmr.com [ijfmr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. High-throughput mass spectrometry scheme for screening and quantification of flavonoids in antioxidant nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. prumlab.yale.edu [prumlab.yale.edu]

- 15. ukm.my [ukm.my]

- 16. ptfarm.pl [ptfarm.pl]

- 17. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Flavoxanthin: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxanthin, a naturally occurring xanthophyll, is a carotenoid pigment found in a variety of plants. This technical guide provides a comprehensive overview of its core chemical and physical properties, including its CAS number and molecular weight. It details established experimental protocols for the extraction and quantification of this compound from plant matrices. Furthermore, this guide elucidates the known signaling pathways through which this compound exerts its biological effects, with a particular focus on its emerging role in cancer metabolism and its broader antioxidant and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a tetraterpenoid belonging to the xanthophyll subclass of carotenoids. Its structure is characterized by the presence of hydroxyl groups and an epoxide group, which impart distinct chemical properties. There has been some discrepancy in the literature regarding its precise chemical identifiers; however, the consensus in major chemical databases points to the following specifications.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Citation |

| CAS Number | 512-29-8 | |

| Molecular Formula | C40H56O3 | |

| Molecular Weight | 584.87 g/mol | |

| Appearance | Golden-yellow prisms | |

| Melting Point | 184 °C | |

| Solubility | Freely soluble in chloroform, benzene, and acetone (B3395972). Less soluble in methanol (B129727) and ethanol. Almost insoluble in petroleum ether. | |

| UV-Vis Absorption Maxima (in Chloroform) | 430 nm, 459 nm |

Natural Occurrence

This compound is found in small quantities in a variety of yellow-orange plants, vegetables, and flowers. It contributes to the coloration of these plant parts and is involved in photoprotection. Notable natural sources include:

-

Flowers: Dandelion (Taraxacum officinale), Buttercup (Ranunculus acris)

-

Fruits and Vegetables: While less predominant than other carotenoids, traces can be found in some yellow and orange produce.

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound, being a lipophilic molecule, is typically achieved using organic solvents. The following is a generalized protocol that can be adapted based on the specific plant matrix.

Objective: To extract total carotenoids, including this compound, from a plant sample.

Materials:

-

Fresh or freeze-dried plant material

-

Mortar and pestle

-

Liquid nitrogen

-

Acetone (HPLC grade) containing 0.1% Butylated hydroxytoluene (BHT) as an antioxidant

-

Dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh a known amount of fresh or freeze-dried plant material. For fresh tissue, immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

-

Extraction: Add cold acetone (with BHT) to the powdered sample and continue grinding to form a paste. Transfer the paste to a centrifuge tube. Repeat the extraction on the residue with fresh acetone until the residue is colorless.

-

Centrifugation: Centrifuge the pooled acetone extracts to pellet any solid debris.

-

Partitioning: Transfer the supernatant to a separatory funnel. Add dichloromethane (or hexane:ethyl acetate) and a saturated NaCl solution to the acetone extract. The NaCl helps to break the emulsion and partition the lipophilic carotenoids into the organic phase.

-

Washing: Gently shake the separatory funnel and allow the layers to separate. Discard the lower aqueous layer. Wash the organic phase with distilled water to remove any residual acetone and salts.

-

Drying: Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., HPLC mobile phase) and store at -20°C or lower in the dark until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is the most common method for the separation and quantification of carotenoids.

Objective: To separate and quantify this compound in a carotenoid extract.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. A common system involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient profile should be optimized for the specific column and sample matrix.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: Monitoring at the absorption maxima of this compound (around 430 nm and 459 nm). A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.

-

Standard: A pure standard of this compound is required for identification (based on retention time and spectral matching) and for the creation of a calibration curve for quantification.

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the redissolved carotenoid extract into the HPLC system.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the pure standard.

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the injected sample.

-

Final Calculation: Based on the initial weight of the plant material and the final volume of the extract, calculate the concentration of this compound in the original sample (e.g., in µg/g of dry weight).

Signaling Pathways and Biological Activities

This compound, like other carotenoids, is recognized for its antioxidant properties. Recent research has also begun to uncover its role in modulating specific cellular signaling pathways, particularly in the context of cancer and inflammation.

Modulation of Fatty Acid Oxidation in Lung Adenocarcinoma

A significant finding has been the identification of this compound as a binder to Anterior Gradient 2 (AGR2), a protein overexpressed in some cancers.[1] This interaction has been shown to inhibit fatty acid oxidation (FAO) and promote anoikis (a form of programmed cell death) in lung adenocarcinoma cells.[1]

The proposed mechanism involves:

-

Binding to AGR2: this compound directly interacts with the AGR2 protein.[1]

-

Inhibition of FAO: This binding event leads to a downstream reduction in the expression of key enzymes involved in fatty acid oxidation, such as Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) and Carnitine Palmitoyltransferase 1A (CPT1A).[1]

-

Promotion of Anoikis: The inhibition of FAO, a crucial energy source for cancer cells, contributes to the induction of anoikis, thereby suppressing cancer cell survival and proliferation.[1]

Antioxidant and Anti-inflammatory Signaling

As a carotenoid and flavonoid-related structure, this compound is presumed to share mechanisms common to these classes of compounds in mitigating oxidative stress and inflammation. These pathways are crucial in the prevention and management of various chronic diseases.

a) Nrf2/Keap1 Antioxidant Response Pathway:

The Nrf2-Keap1 pathway is a primary regulator of cellular antioxidant defenses. Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus to activate the transcription of antioxidant response element (ARE)-containing genes. Many flavonoids and carotenoids are known to activate this pathway.

b) NF-κB Inflammatory Pathway:

The NF-κB (Nuclear Factor kappa B) pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Flavonoids are well-documented inhibitors of the NF-κB pathway.

Conclusion

This compound is a xanthophyll with well-defined chemical properties and significant, though not yet fully explored, biological potential. Its role in modulating fatty acid metabolism in cancer cells opens new avenues for therapeutic research. Furthermore, its inherent antioxidant and likely anti-inflammatory properties, mediated through key cellular signaling pathways, underscore its potential as a valuable compound in drug development and nutritional science. The experimental protocols provided herein offer a foundation for researchers to further investigate the occurrence, and biological activities of this intriguing natural product.

References

The Antioxidant Mechanisms of Flavoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a xanthophyll carotenoid, a class of oxygenated carotenoids responsible for the yellow and red pigments in many plants, algae, and bacteria. Like other members of the xanthophyll family, this compound possesses a unique molecular structure with a conjugated polyene chain that endows it with potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound. Due to the limited availability of direct quantitative data for this compound, this document leverages findings from structurally similar and well-researched xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), to provide a comprehensive overview of its potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound and related xanthophylls is multifaceted, involving direct quenching of reactive oxygen species (ROS), modulation of endogenous antioxidant enzyme systems, and regulation of key cellular signaling pathways that govern the cellular stress response.

Direct Radical Scavenging Activity

Xanthophylls are highly effective quenchers of singlet oxygen and can neutralize a variety of free radicals, including peroxyl radicals. This activity is primarily attributed to their conjugated double bond system, which can delocalize the energy of the radical species.

Table 1: Comparative Radical Scavenging and Singlet Oxygen Quenching Activity of Xanthophylls

| Compound | Assay | IC50 / Rate Constant | Reference |

| Lutein | Singlet Oxygen Quenching | 1.1 x 10⁸ M⁻¹s⁻¹ | [1] |

| Zeaxanthin | Singlet Oxygen Quenching | Anomalous behavior reported | [1] |

| Astaxanthin (B1665798) | Singlet Oxygen Quenching | Intermediate | [1] |

| Canthaxanthin | Singlet Oxygen Quenching | Intermediate | [1] |

| β-Carotene | Singlet Oxygen Quenching | 2.3 - 2.5 x 10⁹ M⁻¹s⁻¹ | [1] |

| Lycopene | Singlet Oxygen Quenching | 2.3 - 2.5 x 10⁹ M⁻¹s⁻¹ | [1] |

| Fucoxanthin | DPPH Radical Scavenging | IC50 values range from 30 to 200 µg/mL | [2] |

| Fucoxanthin | ABTS Radical Scavenging | IC50 values range from 30 to 200 µg/mL | [2] |

| Lutein | DPPH Radical Scavenging | EC50: 3.29 moles carotenoid/moles DPPH | [3] |

Inhibition of Lipid Peroxidation

Xanthophylls, due to their lipophilic nature, can incorporate into cellular membranes and protect them from lipid peroxidation, a damaging chain reaction initiated by free radicals.[4][5][6] They can interrupt the propagation of lipid peroxyl radicals, thereby preserving membrane integrity and function.[7] Studies have shown that xanthophylls like lutein and zeaxanthin can significantly decrease lipid peroxidation in human lens epithelial cells exposed to UVB radiation.[6]

Modulation of Antioxidant Enzymes

Beyond direct scavenging, xanthophylls can enhance the body's endogenous antioxidant defenses by modulating the activity of key antioxidant enzymes.

-

Superoxide (B77818) Dismutase (SOD): Some studies suggest that xanthophylls can increase the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[8][9]

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. While some studies on xanthophylls have not shown a significant modification of catalase activity[9], others suggest a potential for modulation.[10]

-

Glutathione (B108866) Peroxidase (GPx): Xanthophylls have been shown to induce a significant increase in the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor.[8][9]

Table 2: Effects of Xanthophylls on Antioxidant Enzyme Activity

| Xanthophyll | Enzyme | Effect | Cell/Animal Model | Reference |

| Lutein & Zeaxanthin | SOD, GPx | Increased activity | Human Retinal Pigment Epithelial Cells | [9] |

| Lutein & Zeaxanthin | CAT | No significant modification | Human Retinal Pigment Epithelial Cells | [9] |

| Xanthophylls (unspecified) | SOD | Increased activity | Hens | [8] |

| Xanthophylls (unspecified) | GPx | Increased activity | Hens | [8] |

| Xanthophylls (unspecified) | CAT | No effect | Hens | [8] |

Regulation of Cellular Signaling Pathways

This compound and other xanthophylls can exert their antioxidant effects by modulating critical signaling pathways involved in the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a suite of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).[11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of genes encoding proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[12] Several carotenoids, including lutein and zeaxanthin, have been shown to activate the Nrf2-ARE pathway, thereby bolstering the cell's intrinsic antioxidant capacity.[11][12][13][14]

Nrf2-ARE Signaling Pathway Activation by this compound.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli and oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several carotenoids and their derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[15][16][17][18][19] This inhibition can occur through the scavenging of ROS that would otherwise activate the pathway.

NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound or other test compounds in a suitable solvent (e.g., ethanol, DMSO) to prepare a series of concentrations.

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the test sample solution (e.g., 100 µL).

-

Add the DPPH working solution (e.g., 100 µL) to each well.

-

For the blank, use the solvent instead of the test sample. For the control, use the test sample solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

References

- 1. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthophyll-Rich Extract of Phaeodactylum tricornutum Bohlin as New Photoprotective Cosmeceutical Agent: Safety and Efficacy Assessment on In Vitro Reconstructed Human Epidermis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthophylls and alpha-tocopherol decrease UVB-induced lipid peroxidation and stress signaling in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of xanthophylls on peroxyl radical-mediated phospholipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Supplementation of xanthophylls increased antioxidant capacity and decreased lipid peroxidation in hens and chicks | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen peroxide-induced astaxanthin biosynthesis and catalase activity in Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeting NRF2 for Improved Skin Barrier Function and Photoprotection: Focus on the Achiote-Derived Apocarotenoid Bixin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carotenoid derivatives inhibit nuclear factor kappa B activity in bone and cancer cells by targeting key thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavoxanthin Stability and Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment, a type of oxygenated carotenoid, with a characteristic golden-yellow hue.[1][2] Found in various plants, it contributes to the coloration of flowers and fruits.[3] Structurally, it is a 5,8-epoxy-5,8-dihydro-β,ε-carotene-3,3′-diol, closely related to other xanthophylls like lutein (B1675518) and zeaxanthin.[3][4] As with other carotenoids, this compound possesses antioxidant properties due to its conjugated double bond system, which allows it to scavenge free radicals.[3][5] This bioactivity has led to growing interest in its application in pharmaceuticals, nutraceuticals, and as a natural colorant in the food and cosmetic industries.[3] However, the inherent chemical structure that provides these beneficial properties also renders this compound susceptible to degradation under various environmental conditions.[6] Understanding the stability of this compound and its degradation pathways is crucial for optimizing its extraction, formulation, and storage to ensure its efficacy and safety in various applications. This technical guide provides an in-depth overview of the current knowledge on this compound stability, its degradation mechanisms, and the analytical methodologies for its assessment.

Data Presentation: this compound Stability

Quantitative data on the degradation kinetics of this compound is limited in the scientific literature. However, general stability characteristics can be inferred from studies on this compound and related carotenoids. The following table summarizes the known stability of this compound under different conditions.

| Condition | Observation | Source |

| Light | Carotenoids, including this compound, are sensitive to light, which can induce photo-oxidation and isomerization. It is recommended to store this compound protected from light. | [3][7] |

| Heat | This compound is stable in cool conditions. Elevated temperatures can accelerate degradation. | [3] |

| pH | Stable under mildly acidic conditions.[3] Carotenoids are generally more stable in neutral and alkaline conditions compared to highly acidic environments which can promote degradation. | [3][8] |

| Oxygen | The presence of oxygen promotes oxidative degradation. Storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability. | [5] |

| Storage | For optimal stability, this compound should be stored in a dry, cool, and dark environment. | [3] |

For a comparative perspective, the following table presents degradation kinetic data for other relevant carotenoids, which can provide insights into the potential behavior of this compound.

| Carotenoid | Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Source |

| β-carotene | Thermal degradation (25-45°C) in a model system | First-order | kβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin | - | 8.6 kJ/mol | [9] |

| Lutein | Thermal degradation (25-45°C) in a model system | First-order | - | - | 38.9 kJ/mol | [9] |

| Zeaxanthin | Thermal degradation (25-45°C) in a model system | First-order | - | - | 65.6 kJ/mol | [9] |

| Fucoxanthin (B1674175) | Thermal degradation (25-60°C, pH 4.6) in O/W emulsion | First-order | Increases with temperature | - | - | [10] |

| Fucoxanthin | Light exposure (up to 2000 lx, 25°C, pH 4.6) in O/W emulsion | First-order | Increases with light intensity | - | - | [10] |

| Fucoxanthin | pH variation (1.2-7.4, 25°C) in O/W emulsion | First-order | Significant degradation at pH 1.2, retarded at pH 7.4 | - | - | [10] |

| Carrot Waste Carotenoids | Storage at different temperatures (4-37°C) | Zero-order | Dependent on temperature | 1.5-2 months at 37°C; 8-12 months at 21°C | 66.6 - 79.5 kJ/mol | [11] |

This compound Degradation Pathways

The degradation of carotenoids, including this compound, primarily occurs through two main pathways: isomerization and oxidation. These pathways can be initiated by factors such as heat, light, and acid.

Isomerization

Isomerization involves the conversion of the all-trans isomer of a carotenoid, which is the most common form in nature, to its cis isomers.[12] This change in geometric configuration can be induced by heat and light.[12][13] While isomerization does not break the carotenoid molecule, it can alter its biological activity and physical properties, such as color and solubility. The formation of cis-isomers is often a preliminary step leading to further oxidative degradation.[6]

Oxidative Degradation

Oxidative degradation is a more destructive process that involves the reaction of the carotenoid with oxygen, often initiated by free radicals.[5] This leads to the cleavage of the polyene chain and the formation of a variety of smaller molecules, including epoxides, apocarotenals, and other volatile compounds.[6] Since this compound is already a 5,8-epoxide, its oxidative degradation may proceed differently from carotenoids that do not possess an epoxide group. The initial steps could involve further oxidation at other sites of the molecule or cleavage of the polyene chain.

The presence of antioxidants can inhibit or slow down the oxidative degradation of carotenoids.[5]

Experimental Protocols for Stability Assessment

A robust experimental design is essential for accurately assessing the stability of this compound. The following outlines a general protocol for conducting stability studies.

Sample Preparation

-

Source: Obtain high-purity this compound standard.

-

Solvent Selection: Dissolve this compound in a suitable solvent. For stability studies, the choice of solvent is critical as it can influence the degradation rate. Common solvents for carotenoids include ethanol, acetone, and hexane.[14] The solvent should be of high purity (e.g., HPLC grade).

-

Concentration: Prepare a stock solution of known concentration. The concentration should be such that it can be accurately measured by the analytical method used.

-

Control: A control sample, protected from the stress conditions, should be maintained to account for any degradation not related to the applied stress.

Stress Conditions

To assess stability, samples are subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[15]

-

Thermal Stability: Samples are stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven or incubator.[16][17]

-

Photostability: Samples are exposed to a controlled light source that mimics daylight (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). The light intensity should be monitored.[16]

-

pH Stability: The stability of this compound is evaluated in solutions of different pH values (e.g., acidic, neutral, and alkaline buffers).[10]

-

Oxidative Stability: The effect of an oxidizing agent (e.g., hydrogen peroxide) on this compound degradation is studied.[18]

Sampling and Analysis

Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72 hours) and analyzed to determine the remaining concentration of this compound and to identify any degradation products.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the analysis of carotenoids.[19][20]

-

HPLC-DAD: Allows for the quantification of this compound based on its absorbance at its maximum wavelength (λmax). It can also help in the tentative identification of isomers based on their characteristic UV-Vis spectra.

-

HPLC-MS/MS: Provides high sensitivity and selectivity for the quantification of this compound and the identification of its degradation products by determining their mass-to-charge ratio and fragmentation patterns.[19][20]

-

-

Chromatographic Conditions: A C18 or C30 reversed-phase column is typically used for carotenoid separation. The mobile phase usually consists of a gradient mixture of solvents like methanol, acetonitrile, and water with or without modifiers like formic acid.[21][22]

Data Analysis

-

Degradation Kinetics: The degradation of this compound is often modeled using kinetic equations, such as zero-order or first-order kinetics, to determine the degradation rate constant (k) and half-life (t½).[11][23]

-

Arrhenius Equation: The effect of temperature on the degradation rate constant can be described by the Arrhenius equation to calculate the activation energy (Ea) of the degradation reaction.[24]

Conclusion

This compound, a xanthophyll with significant antioxidant potential, is susceptible to degradation by environmental factors such as light, heat, and non-neutral pH. The primary degradation pathways are isomerization and oxidation, leading to the formation of various degradation products and a potential loss of bioactivity. While specific quantitative data on this compound's stability is not abundant, a comprehensive understanding of its degradation can be achieved by applying established principles of carotenoid chemistry and analytical methodologies. For researchers, scientists, and drug development professionals, it is imperative to conduct thorough stability studies to ensure the quality, efficacy, and safety of this compound-containing products. The use of advanced analytical techniques like HPLC-MS/MS is crucial for the accurate quantification of this compound and the elucidation of its degradation pathways, which will ultimately support the development of stable and effective formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB015822) - FooDB [foodb.ca]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | C40H56O3 | CID 5281238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. oaji.net [oaji.net]

- 17. Oxidation of carotenoids by heat and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ijmr.net.in [ijmr.net.in]

- 20. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. unipub.uni-graz.at [unipub.uni-graz.at]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Purified Flavoxanthin for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, experimental protocols, and biological activities of purified Flavoxanthin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the potential therapeutic applications of this xanthophyll carotenoid.

Commercial Sources for Purified this compound

Obtaining high-purity this compound is crucial for accurate and reproducible research. While several suppliers offer this compound, the product specifications can vary. Below is a summary of commercially available this compound, with quantitative data presented for easy comparison. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain the most accurate and up-to-date information.

| Supplier | Product Name/Number | Purity | Form | Available Quantities | Analytical Data Provided |

| CaroteNature | This compound | ≥ 95% (HPLC)[1][2] | Crystalline[2] | 1 mg, 5 mg, and larger quantities on request[2] | HPLC, UV/Vis spectra with each lot[2] |